

Application Note: Quantification of 12-oxophytodienoic Acid (OPDA) in Plant Tissues

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Compound of Interest

Compound Name: (9S,13R)-12-Oxo phytodienoic acid-d5

Cat. No.: B15559727

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Audience: Researchers, scientists, and drug development professionals.

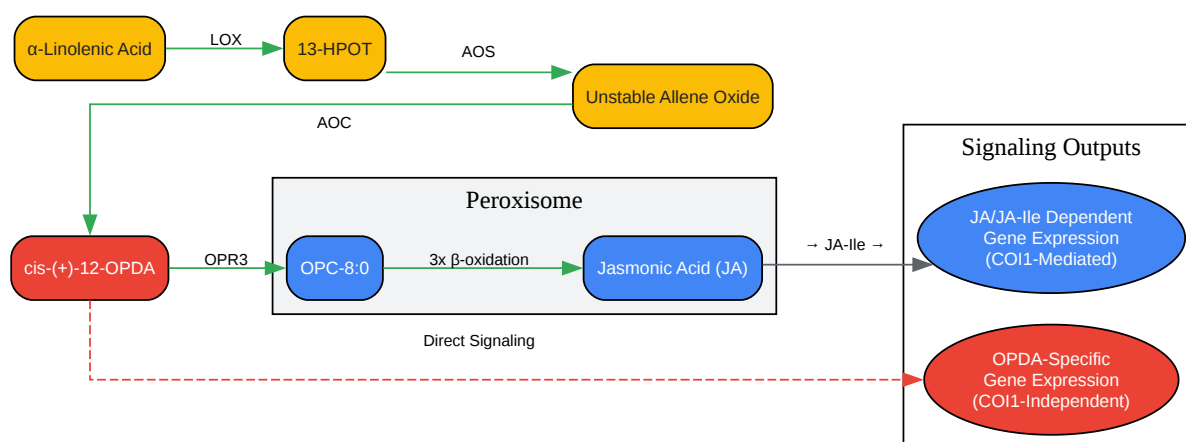
Introduction 12-oxophytodienoic acid (OPDA) is a crucial lipid-derived signaling molecule in plants, belonging to the oxylipin family. It serves as the primary precursor for the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which are key regulators of plant growth, development, and defense.[1][2] Beyond its role as a precursor, OPDA itself triggers distinct signaling pathways, often independent of the canonical JA receptor COI1, to modulate gene expression and defense responses against various stresses.[1][3] This dual role makes the accurate quantification of OPDA essential for understanding plant stress physiology, defense mechanisms, and for developing novel strategies in agriculture and pharmacology.

This document provides a comprehensive experimental workflow for the reliable extraction, purification, and quantification of OPDA from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

OPDA Biosynthesis and Signaling Pathway

OPDA is synthesized from α -linolenic acid in the chloroplasts through the sequential action of three enzymes: lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[3] Following its synthesis, OPDA can be transported to the peroxisome, where it is reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3) and undergoes β -oxidation to form

jasmonic acid.[3] OPDA also functions as a signaling molecule in its own right, activating a unique set of genes independently of the JA-Ile/COI1 signaling module to fine-tune growth and defense responses.[1][3]

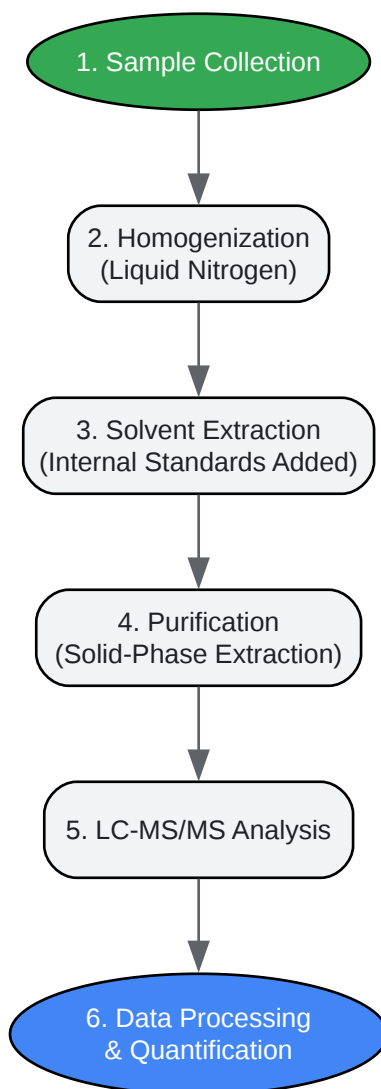


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Caption: OPDA biosynthesis in the chloroplast and its subsequent conversion to JA or direct signaling roles.

Experimental Workflow for OPDA Quantification

The quantification of OPDA requires a multi-step process that ensures the preservation, efficient extraction, and accurate measurement of this often low-abundance molecule. The general workflow involves rapid harvesting and freezing of tissue to halt metabolic activity, followed by homogenization, extraction with organic solvents, purification to remove interfering substances, and finally, sensitive detection by LC-MS/MS.[5][6]



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Caption: High-level experimental workflow for the quantification of OPDA in plant tissues.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction

This protocol details the initial steps of sample collection and extraction, which are critical for accurate results. To prevent analyte degradation or artificial formation, samples should be handled quickly and kept frozen until extraction solvent is added.^[4] The use of antioxidants like butylated hydroxytoluene (BHT) is recommended to quench radical-catalyzed reactions.^{[4][7]}

Table 1: Materials and Reagents for Extraction & Purification

Item	Description
Equipment	Mortar and pestle, Bead mill homogenizer, Refrigerated centrifuge (4°C), Vacuum concentrator (SpeedVac) or Nitrogen evaporator.
Consumables	2.0 mL microcentrifuge tubes, C18 Solid-Phase Extraction (SPE) cartridges, Autosampler vials with inserts.[6]
Solvents	HPLC-grade Methanol, Acetonitrile, and Water.
Reagents	Acetic Acid (AcOH) or Formic Acid (FA), Butylated Hydroxytoluene (BHT).
Internal Standard	Deuterated OPDA (e.g., ² H ₅ -OPDA) for accurate quantification.[5]

| Solutions | Extraction Solvent: 80% Methanol with 1% Acetic Acid and 0.005% BHT.[4][6] SPE Wash Solution: 1% Acetic Acid in ultrapure water.[6] SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[6] |

Procedure:

- Harvesting: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.[6][8]
- Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing during this step.[5][6]
- Extraction:
 - Transfer the frozen powder to a 2.0 mL microcentrifuge tube.
 - Add 1 mL of ice-cold Extraction Solvent.

- Add the internal standard (e.g., $^2\text{H}_5$ -OPDA) to each sample at a known concentration.[5]
- Vortex thoroughly to mix.
- Incubation: Incubate the samples on a rocking platform or shaker for 16-24 hours at 4°C to ensure complete extraction.[9]
- Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[6]
- Supernatant Collection: Carefully transfer the supernatant to a new clean tube for the purification step.

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is employed to remove polar impurities like sugars and salts that can interfere with LC-MS/MS analysis and cause ion suppression.[5][6]

Procedure:

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% Methanol through it.[6]
- Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of SPE Wash Solution (1% AcOH) through it. Do not allow the cartridge to run dry.[6]
- Sample Loading: Load the supernatant from the extraction step onto the equilibrated cartridge. Allow the sample to pass through slowly.[6]
- Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove impurities.[6]
- Elution: Place a clean collection tube and elute the retained analytes, including OPDA, with 1 mL of SPE Elution Solution.[6]
- Drying: Evaporate the eluate to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.[6]

- **Reconstitution:** Reconstitute the dried extract in a small, precise volume (e.g., 50-100 μ L) of the initial LC mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).^[6] Vortex briefly and centrifuge to pellet any remaining insoluble debris.
- **Sample Transfer:** Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.^[6]

Protocol 3: LC-MS/MS Quantification

This protocol uses Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

Table 2: Example LC-MS/MS Parameters for OPDA Quantification

Parameter	Setting
LC System	UHPLC System
Column	C18 reverse-phase column (e.g., 1.7 μ m, 2.1 x 100 mm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Acetonitrile
Gradient	Example: 10% B to 95% B over 10 min, hold 2 min, re-equilibrate. [10]
Flow Rate	0.3 mL/min [10]
Injection Volume	2-5 μ L
MS System	Triple Quadrupole or Q-Orbitrap Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	OPDA: Precursor Ion (Q1): m/z 291.2 \rightarrow Product Ion (Q3): m/z 165.1 $^2\text{H}_5$ -OPDA (ISTD): Precursor Ion (Q1): m/z 296.2 \rightarrow Product Ion (Q3): m/z 170.1

| Collision Energy | To be optimized for the specific instrument (typically 10-25 eV) |

Note: MRM transitions and collision energies should be optimized empirically on the specific instrument used for analysis.

Procedure:

- System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
- Sequence Run: Create a sequence including blank injections, a calibration curve with known concentrations of OPDA standard, quality control (QC) samples, and the unknown plant samples.

- Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for both endogenous OPDA and the deuterated internal standard.^[10]
- Data Analysis:
 - Integrate the peak areas for both OPDA and the internal standard (ISTD) in each sample using the instrument's software.
 - Calculate the response ratio (Peak Area of OPDA / Peak Area of ISTD).
 - Generate a calibration curve by plotting the response ratio against the concentration of the standards.
 - Determine the concentration of OPDA in the plant samples by interpolating their response ratios from the calibration curve.
 - Normalize the final concentration to the initial fresh weight of the tissue (e.g., ng/g FW).

Data Presentation

Quantitative results should be presented clearly, allowing for easy comparison between different samples or treatments.

Table 3: Example Quantitative Data Summary

Sample ID	Treatment	Replicate	OPDA Concentration (ng/g FW)	Standard Deviation
WT-1	Control	1	15.2	1.8
WT-2	Control	2	14.8	
WT-3	Control	3	17.0	
WT-4	Wounded	1	125.6	11.4
WT-5	Wounded	2	140.1	
WT-6	Wounded	3	122.3	
mutant-1	Control	1	18.1	2.1
mutant-2	Control	2	20.5	
mutant-3	Control	3	17.9	
mutant-4	Wounded	1	155.4	14.2
mutant-5	Wounded	2	172.0	

| mutant-6 | Wounded | 3 | 149.8 | |

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